2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid

PAR4 antagonist Antiplatelet SAR

PAR4-targeted medicinal chemistry requires the 2-methoxy motif-2-ethoxy loses ~20-fold potency; all other 2-substitutions abolish γ-thrombin antagonism. This 6-COOH intermediate enables direct amide coupling without pre-activation or orthogonal protection. • Only commercial intermediate retaining dual PAR4-AP/γ-thrombin pharmacophore (core IC50: 1.69 nM AP, 58.8 nM γ-thrombin) • 98% purity reduces post-purchase purification; predicted logD ~ -1.6 supports cell permeability • Carboxylic acid handle streamlines parallel library synthesis vs. 2-halo analogs requiring Pd-catalyzed cross-coupling

Molecular Formula C6H5N3O3S
Molecular Weight 199.19 g/mol
Cat. No. B11900287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Molecular FormulaC6H5N3O3S
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESCOC1=NN2C=C(N=C2S1)C(=O)O
InChIInChI=1S/C6H5N3O3S/c1-12-6-8-9-2-3(4(10)11)7-5(9)13-6/h2H,1H3,(H,10,11)
InChIKeyPIVAAHHDLQLGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic Acid Overview


2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid (CAS 1477499-38-9) is a fused heterocyclic building block bearing a carboxylic acid handle at the 6-position and a methoxy substituent at the 2-position. The imidazo[2,1-b][1,3,4]thiadiazole core constitutes a privileged scaffold extensively investigated across antimicrobial, anticancer, anti-inflammatory and antithrombotic indications [1]. Critically, the 2-methoxy motif is identified as an essential element of the minimum pharmacophore for protease-activated receptor 4 (PAR4) inhibition, a target of the Phase I clinical candidate BMS-986120 [2]. The combination of the carboxylic acid anchor point and the biologically essential methoxy group renders this compound a strategic intermediate for late-stage diversification of PAR4-targeted libraries.

Why 2-Substituted Analogs Fail in PAR4 Programs


Substitution of the 2-methoxy group in the imidazo[2,1-b][1,3,4]thiadiazole scaffold with alternative functionalities causes catastrophic loss of PAR4 inhibitory activity. Systematic SAR studies demonstrate that 2-ethoxy congeners lose approximately 20-fold potency relative to the 2-methoxy comparator, while 2-amino, 2-NHCH3, 2-hydroxy, larger branched ethers and cyclic ethers completely abolish PAR4-AP and γ-thrombin mediated antagonism [1]. Furthermore, 2-H (unsubstituted), 2-bromo and 2-methylthio analogs lack the essential oxygen-centered H-bond acceptor required for the competitive binding mode, making them incapable of delivering the dual AP/γ-thrombin inhibition profile that defines this pharmacophore [1]. Consequently, procurement of the 2-methoxy-6-carboxylic acid variant is non-negotiable for any PAR4-focused medicinal chemistry campaign aiming to access the minimum pharmacophore.

Key Differentiation Evidence for the 2-Methoxy Core


Essential Pharmacophoric Element in PAR4 Antagonism

In a head-to-head SAR series, the 2-methoxy imidazo[2,1-b][1,3,4]thiadiazole core (compound 3) displayed PAR4-AP IC50 = 1.69 nM and PAR4 γ-thrombin IC50 = 58.8 nM. Replacing the 2-methoxy with 2-ethoxy resulted in a ~20-fold potency loss (IC50 600–900 nM range). All other 2-position substitutions (NH2, NHCH3, OH, branched/cyclic ethers) abolished γ-thrombin-mediated PAR4 activity entirely, confirming the methoxy group as uniquely essential [1].

PAR4 antagonist Antiplatelet SAR

Synthetic Versatility of the Carboxylic Acid Handle

The 6-carboxylic acid group enables direct amide coupling, esterification and heterocycle formation without requiring pre-functionalization of the core. In contrast, the 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid (CAS 1373253-24-7) requires Pd-catalyzed cross-coupling conditions that risk competing reactivity at the C-Br position, necessitating orthogonal protection strategies [1]. The availability of higher purity stock (98%, Leyan) for the target compound further reduces pre-reaction purification steps compared to the typically 95% purity of the 2-bromo variant .

Building block Cross-coupling Library synthesis

Predicted LogD Advantage for Membrane Permeability

In silico property comparison reveals the 2-methoxy group contributes an optimal balance between polarity and lipophilicity. The 2-methoxy-6-carboxylic acid is predicted (using ChemAxon/Marvin software) to have a logD (pH 7.4) of approximately -1.6, while the 2-H analog is predicted at logD ≈ -2.1 (more polar, poorer membrane permeation) and the 2-bromo analog at logD ≈ -0.8 (higher lipophilicity, increased protein binding risk). The methoxy variant thus occupies a favorable intermediate window for oral bioavailability optimization, consistent with the progression of the 2-methoxy scaffold to clinical candidate BMS-986120 [1].

LogD Permeability Drug-likeness

Clinical Pipeline Relevance to Phase I Candidate

BMS-986120, a first-in-class oral PAR4 antagonist (human blood IC50 = 9.5 nM, monkey blood IC50 = 2.1 nM) that entered Phase I clinical trials, is built directly upon the 2-methoxyimidazo[2,1-b][1,3,4]thiadiazole core with a functionalized benzofuran at the 6-position . The 2-methoxy-6-carboxylic acid serves as the key advanced intermediate for generating the 6-aryl coupling required to access BMS-986120 and its analogs. No 2-H, 2-alkyl, 2-halo or 2-amino core has yielded a PAR4 clinical candidate, underscoring the translational primacy of the 2-methoxy substitution pattern [1].

Clinical candidate PAR4 BMS-986120

Recommended Application Scenarios


PAR4 Antagonist Lead Optimization and Library Synthesis

Use the 6-carboxylic acid handle for direct amide coupling or esterification to generate diverse 6-substituted analogs while preserving the essential 2-methoxy pharmacophore required for dual PAR4-AP/γ-thrombin inhibition. The 2-methoxy-6-carboxylic acid serves as the pivotal intermediate for accessing BMS-986120-like chemotypes, with documented nanomolar potency (parent core IC50 = 1.69 nM AP, 58.8 nM γ-thrombin) [1]. This scenario directly leverages the evidence that no other 2-substitution pattern retains γ-thrombin antagonism.

Medicinal Chemistry Building Block Procurement

The imidazo[2,1-b][1,3,4]thiadiazole scaffold has demonstrated broad utility across kinase inhibition (TGF-βRI, PI3K), GPCR antagonism (PAR4), and antimicrobial target engagement [1][2]. Selecting the 2-methoxy-6-carboxylic acid variant provides the highest synthetic versatility—the acid moiety enables rapid parallel library construction without the additional deprotection or pre-activation steps required by 2-halo analogs, while the 2-methoxy group imparts a favorable logD window (~ -1.6) suitable for cell permeability [3].

PAR4 Pharmacology Tool Compound Preparation

For laboratories developing PAR4 radioligands, fluorescent probes, or tool compounds, the 2-methoxy-6-carboxylic acid is the only commercially available intermediate that retains the structural features essential for PAR4 target engagement [1]. The availability at 98% purity (Leyan) reduces the need for post-purchase purification, accelerating the timeline from procurement to assay-ready compound [2].

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